![molecular formula C26H25NO4S B2689523 (4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114649-76-1](/img/structure/B2689523.png)
(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Description
(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C26H25NO4S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality (4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties
One line of research focuses on the synthesis and investigation of compounds with antioxidant properties. For instance, a study synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, demonstrating their effective antioxidant power through various in vitro assays. These compounds, owing to their phenolic structures, show promising potential as antioxidants, which could be relevant for research into oxidative stress and related diseases (Çetinkaya et al., 2012).
Anticancer Activity
Another area of application is in the development of antitumor agents. For example, benzophenones and related derivatives have been explored for their antiproliferative activity against cancer cells. A study reported that certain derivatives exhibit significant antiproliferative activity and could disrupt vascular formation, highlighting their potential as anticancer agents (Chang et al., 2014). Similarly, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone was investigated for its mechanism of inducing cytotoxicity in tumor cell lines, revealing its ability to inhibit tubulin polymerization and trigger apoptosis, suggesting promising therapeutic potential (Magalhães et al., 2013).
Environmental Applications
The environmental fate and behavior of similar compounds are also of research interest. A study on benzophenone-8 explored its reactivity and degradation in aqueous solutions, providing insights into the environmental persistence and transformation of such chemicals, which is crucial for assessing their ecological impact (Santos & Esteves da Silva, 2019).
Photopolymerization
Research into photoinitiated polymerization processes has identified compounds with potential as photoinitiators. A study introduced a novel alkoxyamine bearing a chromophore group, proposed as a photoiniferter for nitroxide-mediated photopolymerization, demonstrating the versatility of these compounds in materials science (Guillaneuf et al., 2010).
properties
IUPAC Name |
[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-4-31-22-15-11-20(12-16-22)26(28)25-17-27(21-13-9-19(10-14-21)18(2)3)23-7-5-6-8-24(23)32(25,29)30/h5-18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYQEPHRLLUOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone |
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